BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Physicochemical Properties of
Methyl 4-fluoro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl 4-fluoro-3-iodobenzoate

Cat. No.: B572579

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-3-iodobenzoate is a halogenated aromatic ester of significant interest in
medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine
atom, an iodine atom, and a methyl ester group on a benzene ring, makes it a versatile building
block for the synthesis of more complex molecules, including pharmaceutical intermediates and
biologically active compounds. Understanding its physicochemical properties is crucial for its
effective use in research and development, enabling optimization of reaction conditions,
purification strategies, and formulation development. This technical guide provides a
comprehensive overview of the known physicochemical properties of Methyl 4-fluoro-3-
iodobenzoate, along with detailed experimental protocols for its synthesis and
characterization.

Core Physicochemical Data

The fundamental physicochemical properties of Methyl 4-fluoro-3-iodobenzoate are
summarized in the table below for easy reference and comparison.
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Property

Value

Reference

Molecular Formula

CsHeFIO2

[1]

Molecular Weight 280.037 g/mol [1]
CAS Number 1121586-29-5 [1]
Physical State Solid [1]
Melting Point 42 t0 43 °C [1]
Boiling Point 288 °C [2]
IUPAC Name methyl 4-fluoro-3- ]

iodobenzoate

Canonical SMILES

COC(=0)C1=CC=C(F)C(l)=C1

[1]

InChl Key

VVVNAJAWYUURAO-
UHFFFAOYSA-N

[1]

Solubility Profile

While specific quantitative solubility data for Methyl 4-fluoro-3-iodobenzoate is not readily
available in the literature, its structural similarity to other aromatic esters, such as Methyl 4-
fluoro-3-nitrobenzoate, provides insights into its likely solubility characteristics. It is anticipated
to be soluble in common organic solvents and to have low solubility in water.
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Solvent Expected Solubility Rationale/Reference

Based on the solubility of

Ethanol Soluble o ]
similar aromatic esters.[3]
Based on the solubility of
Methanol Soluble o )
similar aromatic esters.[3]
) Based on the solubility of
Diethyl Ether Soluble o ]
similar aromatic esters.[3]
Based on the hydrophobic
nature of the substituted
Water Insoluble

benzene ring and the solubility

of similar compounds.[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Methyl 4-fluoro-3-
iodobenzoate are provided below. These protocols are based on standard organic chemistry
techniques.

Synthesis of Methyl 4-fluoro-3-iodobenzoate via Fischer
Esterification

This protocol describes a plausible method for the synthesis of Methyl 4-fluoro-3-
iodobenzoate from 4-fluoro-3-iodobenzoic acid and methanol, using sulfuric acid as a catalyst.

Materials:

4-fluoro-3-iodobenzoic acid

Methanol (anhydrous)

Concentrated Sulfuric Acid (H2SOa)

Sodium Bicarbonate (NaHCOs), 5% aqueous solution

Brine (saturated aqueous Sodium Chloride solution)
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e Anhydrous Magnesium Sulfate (MgSQOa) or Sodium Sulfate (Na2SOa)
o Diethyl ether or Ethyl acetate

e Round-bottom flask

» Reflux condenser

» Heating mantle with a magnetic stirrer

e Separatory funnel

o Beakers and Erlenmeyer flasks

» Rotary evaporator

Procedure:

e Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,
dissolve 4-fluoro-3-iodobenzoic acid in an excess of anhydrous methanol (e.g., 10-20
equivalents).

o Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid
(e.g., 0.1-0.2 equivalents) to the stirring solution.

» Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating
mantle. Maintain the reflux with continuous stirring for a period of 4-8 hours. The progress of
the reaction can be monitored by Thin Layer Chromatography (TLC).

o Work-up:
o After the reaction is complete, allow the mixture to cool to room temperature.

o Carefully neutralize the excess acid by slowly adding a 5% aqueous solution of sodium
bicarbonate until effervescence ceases.

o Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate to extract
the product.
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o Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water,
and finally with brine.

e Drying and Solvent Removal:
o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
o Filter to remove the drying agent.

o Remove the solvent from the filtrate using a rotary evaporator to yield the crude Methyl 4-
fluoro-3-iodobenzoate.

 Purification: The crude product can be further purified by column chromatography on silica
gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to
obtain the pure ester.

Determination of Melting Point

This standard protocol is used to determine the melting point range of a solid organic
compound.

Materials:

Purified Methyl 4-fluoro-3-iodobenzoate

Melting point apparatus

Capillary tubes (sealed at one end)

Spatula

Mortar and pestle (optional)
Procedure:

o Sample Preparation: If the sample is not already a fine powder, gently grind a small amount
of the purified Methyl 4-fluoro-3-iodobenzoate using a mortar and pestle.
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o Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to
pack a small amount of the solid into the tube. The packed sample height should be

approximately 2-3 mm.
e Measurement:
o Place the loaded capillary tube into the heating block of the melting point apparatus.

o Heat the block at a moderate rate initially. As the temperature approaches the expected
melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure
accurate measurement.

o Record the temperature at which the first drop of liquid appears (the beginning of the
melting range).

o Continue heating slowly and record the temperature at which the last solid crystal melts
(the end of the melting range).

o The recorded temperature range is the melting point of the sample. For a pure compound,
this range is typically narrow (0.5-2 °C).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation

This protocol outlines the preparation of a sample for *H and 3C NMR analysis.
Materials:

o Purified Methyl 4-fluoro-3-iodobenzoate (5-20 mg for *H NMR, 20-50 mg for 13C NMR)

Deuterated solvent (e.g., Chloroform-d, CDCIs)

NMR tube (5 mm) and cap

Pasteur pipette and bulb

Small vial
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» Cotton or glass wool plug
Procedure:

» Dissolving the Sample: Accurately weigh the required amount of Methyl 4-fluoro-3-
iodobenzoate and place it in a clean, dry vial.

o Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently
swirl or vortex the vial to ensure the sample is completely dissolved.

 Filtering into the NMR Tube: Place a small plug of cotton or glass wool into a Pasteur pipette.
Filter the solution by passing it through the plugged pipette directly into a clean, dry NMR
tube. This removes any particulate matter that could affect the quality of the NMR spectrum.

e Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample
identification. The sample is now ready for analysis in an NMR spectrometer.

Visualizations

The following diagrams illustrate key workflows related to Methyl 4-fluoro-3-iodobenzoate.

Click to download full resolution via product page

Caption: Synthesis and Purification Workflow for Methyl 4-fluoro-3-iodobenzoate.
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Caption: Workflow for the Physicochemical Characterization of the Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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